Cas no 10133-22-9 (5-(Bromomethyl)benzo[b]thiophene)
5-(Bromomethyl)benzo[b]thiophene Chemical and Physical Properties
Names and Identifiers
-
- Benzo[b]thiophene, 5-(bromomethyl)-
- 5-(bromomethyl)-1-benzothiophene
- 5-(bromomethyl)benzo[b]thiophene
- (5-bromomethyl)benzo[b]thiophene
- 5-(bromomethyl)benzothiophene
- Benzo[b]thiophene,5-(bromomethyl)
- 5-bromomethylbenzo[b]thiophene
- 5-bromomethyl-benzo[b]thiophene
- FOQVMHRXEHFCNW-UHFFFAOYSA-N
- AK501932
- AS-62118
- 10133-22-9
- DTXSID30457280
- MFCD18451809
- AKOS027440573
- C71069
- DA-16375
- EN300-6218220
- SCHEMBL1863293
- 5-(Bromomethyl)benzo[b]thiophene
-
- MDL: MFCD18451809
- Inchi: 1S/C9H7BrS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2
- InChI Key: FOQVMHRXEHFCNW-UHFFFAOYSA-N
- SMILES: BrCC1C=CC2=C(C=CS2)C=1
Computed Properties
- Exact Mass: 225.94500
- Monoisotopic Mass: 225.94518g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.2
- XLogP3: 3.5
Experimental Properties
- PSA: 28.24000
- LogP: 3.79620
5-(Bromomethyl)benzo[b]thiophene Security Information
- Signal Word:Warning
- Hazard Statement: H302-H319
- Warning Statement: P305+P351+P338
- Storage Condition:Inert atmosphere,Store in freezer, under -20°C(BD585793)
5-(Bromomethyl)benzo[b]thiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WR545-100mg |
5-(Bromomethyl)benzo[b]thiophene |
10133-22-9 | 97% | 100mg |
1505CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WR545-250mg |
5-(Bromomethyl)benzo[b]thiophene |
10133-22-9 | 97% | 250mg |
3429CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WR545-1g |
5-(Bromomethyl)benzo[b]thiophene |
10133-22-9 | 97% | 1g |
7281CNY | 2021-05-07 | |
| Ambeed | A366996-100mg |
5-(Bromomethyl)benzo[b]thiophene |
10133-22-9 | 97% | 100mg |
$330.0 | 2024-04-26 | |
| Ambeed | A366996-250mg |
5-(Bromomethyl)benzo[b]thiophene |
10133-22-9 | 97% | 250mg |
$562.0 | 2024-04-26 | |
| Ambeed | A366996-1g |
5-(Bromomethyl)benzo[b]thiophene |
10133-22-9 | 97% | 1g |
$1582.0 | 2024-04-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WR545-50mg |
5-(Bromomethyl)benzo[b]thiophene |
10133-22-9 | 97% | 50mg |
922.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WR545-200mg |
5-(Bromomethyl)benzo[b]thiophene |
10133-22-9 | 97% | 200mg |
1858.0CNY | 2021-07-14 | |
| Chemenu | CM389662-500mg |
5-(bromomethyl)-1-benzothiophene |
10133-22-9 | 95%+ | 500mg |
$441 | 2023-01-13 | |
| Chemenu | CM389662-250mg |
5-(bromomethyl)-1-benzothiophene |
10133-22-9 | 95%+ | 250mg |
$284 | 2022-03-02 |
5-(Bromomethyl)benzo[b]thiophene Suppliers
5-(Bromomethyl)benzo[b]thiophene Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 5-(Bromomethyl)benzo[b]thiophene
Introduction to 5-(Bromomethyl)benzo[b]thiophene (CAS No. 10133-22-9)
5-(Bromomethyl)benzo[b]thiophene, with the chemical formula C₁₁H₇BrS, is a significant compound in the field of organic synthesis and pharmaceutical research. This heterocyclic aromatic compound features a benzo[b]thiophene core substituted with a bromomethyl group, making it a versatile intermediate for various synthetic applications. The CAS number 10133-22-9 uniquely identifies this substance, ensuring precise classification and handling in laboratory and industrial settings.
The benzo[b]thiophene scaffold is a crucial structural motif in medicinal chemistry due to its presence in numerous biologically active molecules. Its aromatic system combines the stability of benzene with the electron-rich properties of thiophene, facilitating interactions with biological targets. The introduction of a bromomethyl group at the 5-position enhances reactivity, enabling further functionalization through nucleophilic substitution reactions. This property makes 5-(Bromomethyl)benzo[b]thiophene an invaluable building block for drug discovery and material science.
In recent years, researchers have explored the potential of 5-(Bromomethyl)benzo[b]thiophene in developing novel therapeutic agents. Its structural features have been leveraged to design compounds targeting neurological disorders, cancer, and infectious diseases. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, which play a critical role in cancer therapy by disrupting aberrant signaling pathways. The bromomethyl functionality allows for easy conjugation with other pharmacophores, enhancing drug-like properties such as solubility and bioavailability.
The pharmaceutical industry has also utilized 5-(Bromomethyl)benzo[b]thiophene in the development of antimicrobial agents. The benzo[b]thiophene core is known to exhibit broad-spectrum activity against bacteria and fungi, while the bromomethyl group provides a handle for modifying potency and selectivity. Recent advances in synthetic methodologies have further streamlined the preparation of derivatives, enabling high-throughput screening programs to identify lead compounds with improved efficacy.
Beyond pharmaceutical applications, 5-(Bromomethyl)benzo[b]thiophene has found relevance in materials science. Its ability to form stable π-conjugated systems makes it suitable for use in organic electronics, including light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have incorporated this compound into polymers and small molecules to enhance charge transport properties, contributing to more efficient energy conversion devices. The bromomethyl group also facilitates cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential for constructing complex molecular architectures.
The synthesis of 5-(Bromomethyl)benzo[b]thiophene typically involves bromination of benzo[b]thiophene precursors using reagents like N-bromosuccinimide (NBS). This method provides good regioselectivity, allowing for the introduction of the bromomethyl group at the desired position. Advances in catalytic systems have improved yields and reduced byproduct formation, making the process more sustainable and scalable. Purification techniques such as column chromatography ensure high purity standards required for sensitive applications.
In conclusion, 5-(Bromomethyl)benzo[b]thiophene (CAS No. 10133-22-9) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable intermediate for drug development and advanced materials. As research continues to uncover new synthetic strategies and biological activities, this compound is poised to remain a cornerstone in innovative chemical synthesis.
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